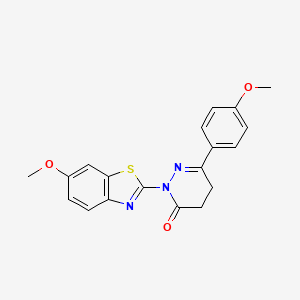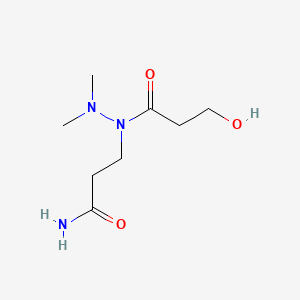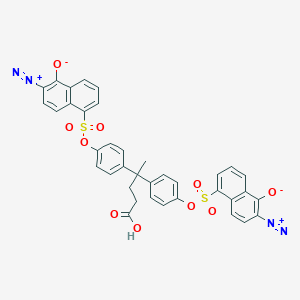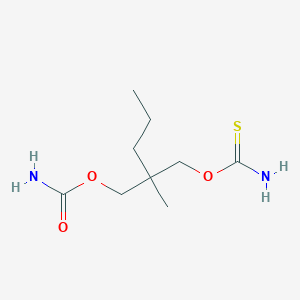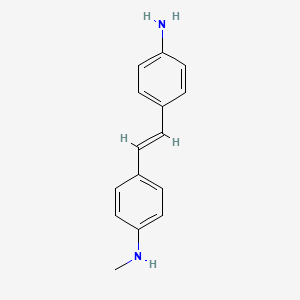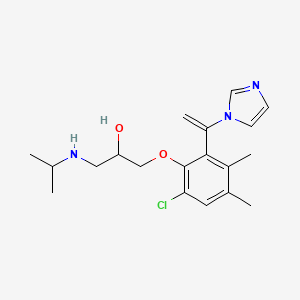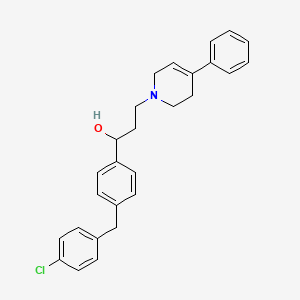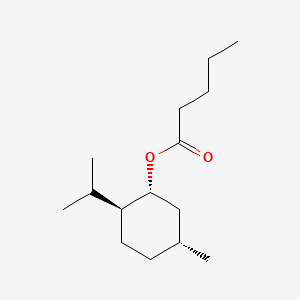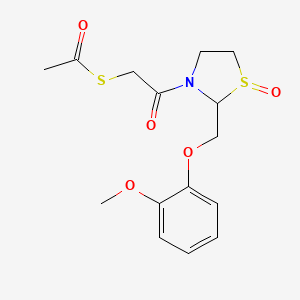
2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique combination of functional groups, including a methoxyphenoxy moiety, an acetylthio group, and a thiazolidine ring with an oxide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Methoxyphenoxy Group: This step may involve the reaction of the thiazolidine intermediate with a methoxyphenol derivative using a suitable coupling reagent.
Acetylation: The final step could involve the acetylation of the thiazolidine derivative to introduce the acetylthio group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the acetylthio group.
Reduction: Reduction reactions could target the oxide group or other functional groups within the molecule.
Substitution: The methoxyphenoxy group might be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
2-Methoxyphenol Derivatives: Commonly used in pharmaceuticals and as intermediates in organic synthesis.
Acetylthio Compounds: Often explored for their biological activities.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
103181-92-6 |
|---|---|
Molekularformel |
C15H19NO5S2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
S-[2-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C15H19NO5S2/c1-11(17)22-10-14(18)16-7-8-23(19)15(16)9-21-13-6-4-3-5-12(13)20-2/h3-6,15H,7-10H2,1-2H3 |
InChI-Schlüssel |
NHXCACWZNHILKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC(=O)N1CCS(=O)C1COC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


